(4-Amino-6-methylpyridin-3-yl)boronic acid
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Overview
Description
(4-Amino-6-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H9BN2O2 and a molecular weight of 151.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino group and a methyl group. It is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets in the Suzuki–Miyaura coupling process. This process involves the oxidative addition of the boronic acid to a palladium complex, followed by transmetalation, where the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to interact with cis-diols, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains .
Pharmacokinetics
Boronic acids are generally considered to be relatively stable, readily prepared, and environmentally benign .
Result of Action
Boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Action Environment
The action, efficacy, and stability of (4-Amino-6-methylpyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the success of the Suzuki–Miyaura coupling process, in which boronic acids play a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-methylpyridin-3-yl)boronic acid typically involves the use of boronic acid derivatives and pyridine intermediates. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives .
Scientific Research Applications
(4-Amino-6-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridine-3-boronic acid: Similar structure but with different substitution patterns.
4-Methylpyridine-3-boronic acid: Lacks the amino group, affecting its reactivity and applications.
6-Methylpyridine-3-boronic acid: Similar but with different substitution positions.
Uniqueness
(4-Amino-6-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both amino and methyl groups on the pyridine ring enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
(4-amino-6-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3,10-11H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVSNIWPAPLUJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694436 |
Source
|
Record name | (4-Amino-6-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-54-6 |
Source
|
Record name | (4-Amino-6-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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